molecular formula C7H5N3O B7900581 [1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde

[1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde

Katalognummer: B7900581
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: WHTPLKVNXSJTRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde is a fused heterocyclic compound featuring a triazole ring fused to a pyridine moiety, with a formyl (-CHO) substituent at the 3-position. This aldehyde functional group confers unique reactivity, enabling participation in condensation reactions (e.g., Schiff base formation) and serving as a precursor for further derivatization. The compound is synthesized via two primary routes:

  • Route 1: Condensation of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines, followed by PhI(OAc)₂-mediated cyclization to yield the triazolo core, and subsequent oxidation or functionalization to introduce the aldehyde group .
  • Route 2: Oxidative cyclization using N-chlorosuccinimide (NCS) on 2-pyridylhydrazones, generating intermediates that cyclize to form the triazolo ring .

The aldehyde group distinguishes it from other derivatives, influencing its electronic properties (electron-withdrawing nature), solubility, and biological interactions.

Eigenschaften

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-7-9-8-6-3-1-2-4-10(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTPLKVNXSJTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism

  • Hydrazone Formation : The aldehyde group of pyridine-3-carbaldehyde reacts with the hydrazine moiety of 2-hydrazinopyridine, forming a hydrazone intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the pyridine nitrogen on the adjacent carbon of the hydrazone triggers ring closure, generating the triazolopyridine core.

Experimental Protocol

  • Reactants : 2-Hydrazinopyridine (1.0 equiv), pyridine-3-carbaldehyde (1.2 equiv)

  • Conditions : Stirred in ethanol at room temperature for 12–24 hours.

  • Workup : Precipitation with ice-cold water, followed by filtration and recrystallization from ethanol.

  • Yield : 78–85%.

Advantages and Limitations

  • Advantages : Atom-economical, functional group tolerant, and scalable.

  • Limitations : Pyridine-3-carbaldehyde is costly and hygroscopic, requiring anhydrous conditions.

Vilsmeier-Haack Formylation of Triazolo[4,3-a]pyridine

This two-step approach first synthesizes the triazolopyridine core, followed by regioselective formylation at position 3 using the Vilsmeier-Haack reagent (POCl₃/DMF).

Step 1: Synthesis of Triazolo[4,3-a]pyridine

The triazolopyridine core is prepared via cyclocondensation of 2-hydrazinopyridine with trimethyl orthoformate:

  • Reactants : 2-Hydrazinopyridine (1.0 equiv), trimethyl orthoformate (1.5 equiv)

  • Conditions : Reflux in acetic acid for 6 hours.

  • Yield : 90%.

Step 2: Formylation at Position 3

  • Reactants : Triazolopyridine (1.0 equiv), DMF (3.0 equiv), POCl₃ (2.0 equiv)

  • Conditions : 0°C to room temperature for 4 hours, followed by hydrolysis with sodium acetate.

  • Yield : 65–70%.

Mechanistic Insights

The Vilsmeier-Haack reagent generates an electrophilic chloroiminium ion, which attacks the electron-rich position 3 of the pyridine ring. Subsequent hydrolysis releases the aldehyde group.

Oxidation of 3-Methyl- Triazolo[4,3-a]pyridine

Oxidation of a pre-installed methyl group offers a late-stage functionalization strategy.

Synthesis of 3-Methyltriazolopyridine

The methyl-substituted precursor is synthesized via cyclization of 2-hydrazinopyridine with propionaldehyde:

  • Reactants : 2-Hydrazinopyridine (1.0 equiv), propionaldehyde (1.2 equiv)

  • Conditions : Ethanol, room temperature, 24 hours.

  • Yield : 82%.

Oxidation to Aldehyde

  • Oxidizing Agents : Selenium dioxide (SeO₂) or tert-butyl hydroperoxide (TBHP).

  • Protocol :

    • SeO₂ Method : Reflux in dioxane/water (4:1) for 8 hours. Yield: 58%.

    • TBHP/I₂ Method : Stir at room temperature for 2 hours. Yield: 63%.

Key Considerations

  • Over-Oxidation Risk : Prolonged reaction times may yield carboxylic acid derivatives.

  • Substrate Sensitivity : Electron-withdrawing groups on the triazole ring can hinder oxidation.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Key Advantages Limitations
Cyclocondensation2-Hydrazinopyridine, aldehydeRoom temperature78–85%One-pot, atom-economicLimited aldehyde availability
Vilsmeier-HaackTriazolopyridine, POCl₃, DMF0°C to RT65–70%Late-stage functionalizationRegioselectivity challenges
Methyl Oxidation3-Methyltriazolopyridine, SeO₂Reflux58–63%Compatible with diverse substratesRisk of over-oxidation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial and Anticancer Activities
The compound has shown promise as an antimicrobial and anticancer agent. Its biological activity is often attributed to its ability to interact with specific biological targets due to the reactive aldehyde functional group. Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde can exhibit enhanced biological activities through various synthetic modifications.

Neurological and Psychiatric Disorders
Patents have documented the use of triazolo[4,3-a]pyridine derivatives for treating neurological and psychiatric disorders. These compounds act as positive allosteric modulators of metabotropic glutamate receptors (MGLUR2), suggesting their potential in developing treatments for conditions such as anxiety and depression .

Material Science Applications

The compound's unique structure allows for its incorporation into various materials for enhanced properties. It can be utilized in the synthesis of polymers or as a precursor for creating novel materials with specific functionalities. The aldehyde group facilitates further reactions that can modify the physical properties of these materials, making them suitable for diverse applications in coatings, adhesives, and other industrial uses.

Biological Interaction Studies

Research involving this compound often focuses on its binding affinity to various biological targets. Techniques such as molecular docking and in vitro assays are employed to study these interactions. Understanding these binding mechanisms is crucial for optimizing the compound's therapeutic potential.

Synthesis of Derivatives

Several methods have been reported for synthesizing this compound and its derivatives. These synthetic routes allow researchers to explore variations that may enhance biological activity or alter physicochemical properties. The ability to modify the structure leads to a library of compounds that can be screened for specific applications in drug development or material science.

Case Studies

Study TitleFocusFindings
Anticancer Activity of Triazolo DerivativesInvestigated various derivatives for anticancer propertiesCertain derivatives showed significant cytotoxic effects against cancer cell lines.
Modulation of MGLUR2 ReceptorsExplored the effects of triazolo derivatives on neurological disordersIdentified compounds that enhance receptor activity, suggesting therapeutic potential for anxiety disorders .
Synthesis of Functional PolymersDeveloped new materials using [1,2,4]triazolo derivativesResulted in polymers with improved thermal stability and mechanical properties.

Wirkmechanismus

The mechanism of action of [1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain kinases, such as c-Met and VEGFR-2, by binding to their active sites. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s ability to form hydrogen bonds and interact with various functional groups contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Substituent/Functional Group Key Properties/Applications References
[1,2,4]Triazolo[4,3-a]pyridin-3-amine -NH₂ Amine group enables amide bond formation; used in tankyrase inhibitors .
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine -CF₃ and -CH₂NH₂ Trifluoromethyl enhances lipophilicity; methanamine facilitates CNS-targeting drug design .
3-Methoxy-[1,2,4]triazolo[4,3-a]pyridine -OCH₃ Electron-donating methoxy group increases ring stability; used in agrochemical studies .
[1,2,4]Triazolo[4,3-a]pyridine-6-sulfonamide -SO₂NH-alkyl/aryl Sulfonamide moiety enhances antimalarial activity (IC₅₀ = 2.24 µM) via falcipain-2 inhibition .
3-Methylphosphonylated derivatives -PO(OCH₃)₂ Phosphonate groups improve bioavailability; used in antiviral and antibacterial research .

Key Observations :

  • The aldehyde group in [1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde offers unique reactivity for covalent modifications (e.g., hydrazone formation) but may reduce membrane permeability compared to lipophilic groups like -CF₃ or -OCH₃.
  • Electron-withdrawing substituents (e.g., -CHO, -SO₂NH₂) enhance hydrogen-bonding capacity, critical for target binding in enzyme inhibition .

Key Observations :

  • NCS-mediated oxidative cyclization (Route 2) avoids harsh conditions compared to PhI(OAc)₂, improving safety .
  • Phosphonylation and sulfonylation routes require specialized reagents, limiting accessibility compared to aldehyde synthesis .
Physicochemical Properties

Data for select derivatives:

Compound LogP (Exp./Pred.) PSA (Ų) Solubility (Pred.) Crystal System References
This compound 1.30 (Pred.) 60.38 Moderate Monoclinic (P21/c)*
3,3'-(1,3-Propanediyl)bis[5-methyl-] derivative 2.56 60.38 Low Not reported
3-Methoxy derivative 1.30 (Pred.) 54.71 High Not reported

*Crystallographic data for 3-(pyridin-4-yl) derivatives shows monoclinic packing with hydrogen bonding between N-atoms and water molecules, enhancing stability .

Key Observations :

  • The aldehyde derivative’s higher PSA (60.38 Ų) compared to methoxy analogs (54.71 Ų) suggests reduced blood-brain barrier penetration but improved solubility .
  • Lipophilic groups (e.g., -CF₃, methyl) increase LogP, favoring hydrophobic target interactions .

Key Observations :

  • The aldehyde’s antifungal efficacy is moderate compared to sulfonamide antimalarials, highlighting the role of functional groups in target specificity.
  • Lack of reported IC₅₀ values for the aldehyde derivative underscores the need for further pharmacological profiling.

Biologische Aktivität

[1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring a fused triazole and pyridine ring system. Its unique structure, characterized by a triazole ring at the 1,2,4 positions and a reactive carbaldehyde functional group at the 3 position of the pyridine ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C8H6N4O\text{C}_8\text{H}_6\text{N}_4\text{O}

This compound's structural features include:

  • Fused Triazole-Pyridine System : Enhances interaction with biological targets.
  • Aldehyde Group : Imparts reactivity that can be exploited in synthetic modifications to create derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antimicrobial properties. Studies indicate effectiveness against various bacterial and fungal strains. For instance:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Active against Candida albicans with minimum inhibitory concentration (MIC) values reported in the low µg/mL range .

Antitumor Activity

Research has shown that this compound exhibits notable anticancer properties. Key findings include:

  • Inhibition of c-Met Kinase : The compound has been evaluated for its ability to inhibit c-Met kinase activity. For example, a derivative demonstrated an IC50 value of 0.83 ± 0.07 μM against A549 lung cancer cells and 0.15 ± 0.08 μM against MCF-7 breast cancer cells .
  • Mechanism of Action : The mechanism involves binding to the active site of kinases like c-Met and VEGFR-2, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

  • Synthesis and Evaluation : A series of derivatives were synthesized and tested for their biological activity. Among these, compound 4d showed high selectivity for c-Met inhibition while sparing other kinases .
  • In Vivo Studies : In vivo studies demonstrated that certain derivatives produced a dose-dependent inhibition of tumor growth in xenograft models using human gastric (MKN-45) and non-small cell lung (NCI-H1993) tumors .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Properties
This compoundTriazole-pyridine fused systemAntimicrobial, anticancerReactive aldehyde functional group
[1,2,4]Triazolo[3,4-b]quinazolineTriazole fused with quinazolineAntimicrobialDifferent nitrogen heterocycles
Pyrido[2,3-d]pyrimidinonePyridine and pyrimidine ringsAntiviralUnique ring system
[1,2,4]Triazolo[5,1-c][1,2,4]triazineTriazole-triazine fused systemAnticancerEnhanced electron delocalization

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.